BenchChemオンラインストアへようこそ!

Octadeca-6,9,12-trienoic acid

Omega-6 fatty acid metabolism FADS2/Δ6-desaturase bypass Eicosanoid precursor bioavailability

Octadeca-6,9,12-trienoic acid (γ-linolenic acid, GLA; CAS 506-26-3) is an 18-carbon omega-6 polyunsaturated fatty acid (PUFA) bearing three cis-configured double bonds at the Δ6, Δ9, and Δ12 positions. It is the immediate Δ6-desaturase (FADS2) product of linoleic acid (LA, 18:2n-6) and the obligate precursor to dihomo-γ-linolenic acid (DGLA, 20:3n-6), which in turn serves as substrate for anti-inflammatory prostaglandin E1 (PGE1) biosynthesis.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 506-26-3
Cat. No. B1674613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadeca-6,9,12-trienoic acid
CAS506-26-3
SynonymsAcid, gamma-Linolenic
Acid, Gamolenic
gamma Linolenic Acid
gamma Linolenic Acid, Ammonium Salt
gamma Linolenic Acid, Cerium Salt
gamma Linolenic Acid, Indium Salt
gamma Linolenic Acid, Lithium Salt
gamma Linolenic Acid, Potassium Salt
gamma Linolenic Acid, Sodium Salt
gamma Linolenic Acid, Zinc Salt
gamma-Linolenic Acid
gamma-Linolenic Acid, Ammonium Salt
gamma-Linolenic Acid, Cerium Salt
gamma-Linolenic Acid, Indium Salt
gamma-Linolenic Acid, Lithium Salt
gamma-Linolenic Acid, Potassium Salt
gamma-Linolenic Acid, Sodium Salt
gamma-Linolenic Acid, Zinc Salt
Gamolenic Acid
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCC(=O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)
InChIKeyVZCCETWTMQHEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Octadeca-6,9,12-trienoic Acid (γ-Linolenic Acid, GLA; CAS 506-26-3) — Chemical Identity and Baseline Procurement Profile


Octadeca-6,9,12-trienoic acid (γ-linolenic acid, GLA; CAS 506-26-3) is an 18-carbon omega-6 polyunsaturated fatty acid (PUFA) bearing three cis-configured double bonds at the Δ6, Δ9, and Δ12 positions [1]. It is the immediate Δ6-desaturase (FADS2) product of linoleic acid (LA, 18:2n-6) and the obligate precursor to dihomo-γ-linolenic acid (DGLA, 20:3n-6), which in turn serves as substrate for anti-inflammatory prostaglandin E1 (PGE1) biosynthesis [2]. Naturally occurring at highest abundance in borage seed oil (18–26% GLA), blackcurrant oil (15–20%), and evening primrose oil (7–10%), GLA is distinguished from its precursor LA by having already undergone the rate-limiting Δ6-desaturation step, a metabolic distinction with profound consequences for downstream eicosanoid partitioning and biological activity [1].

Why Linoleic Acid (LA) or Alpha-Linolenic Acid (ALA) Cannot Simply Replace Octadeca-6,9,12-trienoic Acid in Research, Formulation, or Clinical Investigation


The critical and non-interchangeable feature of GLA is its position distal to the rate-limiting Δ6-desaturase (FADS2) enzyme step in the omega-6 biosynthetic pathway [1]. Linoleic acid (LA, 18:2n-6), the most obvious structural and metabolic analog, requires FADS2-catalyzed desaturation to be converted into GLA — a step that is inherently inefficient in humans, frequently impaired in disease states (e.g., atopic dermatitis, metabolic syndrome), and subject to profound inter-individual genetic variation within the FADS gene cluster [2]. Alpha-linolenic acid (ALA, 18:3n-3), while sharing the same carbon number, occupies the omega-3 pathway and competes with omega-6 substrates for the same desaturase/elongase machinery, yielding eicosanoids with opposing inflammatory polarity [1]. Consequently, substituting LA or ALA for GLA in experimental or therapeutic contexts fails to recapitulate GLA's signature metabolic fate: efficient, genotype-modulated conversion to DGLA and subsequent partitioning toward anti-inflammatory PGE1 and 15-HETrE rather than pro-inflammatory AA-derived eicosanoids [2]. The quantitative evidence below substantiates exactly where and by how much these functional divergences manifest.

Quantitative Differentiation Evidence for Octadeca-6,9,12-trienoic Acid (GLA) Against Key Structural and Functional Analogs


Metabolic Bypass of the Rate-Limiting Δ6-Desaturase (FADS2) Step Enables Direct DGLA Synthesis: GLA vs. Linoleic Acid (LA)

GLA enters the omega-6 biosynthetic pathway downstream of the rate-limiting Δ6-desaturase (FADS2) step, enabling direct elongation to DGLA without requiring enzymatic conversion from LA [1]. By contrast, linoleic acid (LA) must first undergo FADS2-catalyzed Δ6-desaturation — the slowest and most tightly regulated step in the pathway — before it can contribute to the DGLA/AA pool. In FADS2-deficient or impaired conditions (e.g., atopic dermatitis, aging, metabolic disease), LA-derived DGLA synthesis is severely attenuated, whereas GLA-derived DGLA synthesis proceeds unimpeded [2]. The practical consequence: an equivalent molar dose of GLA yields substantially greater DGLA tissue enrichment than an equivalent dose of LA, with the magnitude of this advantage amplified in populations carrying low-activity FADS2 variants [2].

Omega-6 fatty acid metabolism FADS2/Δ6-desaturase bypass Eicosanoid precursor bioavailability

Differential Growth Suppression in Human Hepatoma Cells: GLA Suppresses Malignant Proliferation by 69% Whereas LA Has No Effect

In a direct head-to-head comparison, GLA and LA were tested at equivalent concentrations on cultured human hepatoma cells over 10 days. GLA suppressed malignant cell growth by 69%, while LA — its immediate metabolic precursor — produced no growth-suppressive effect whatsoever [1]. Furthermore, the anti-proliferative effect of GLA persisted for at least 5 days after GLA withdrawal from the culture medium, indicating a durable, mechanism-based effect rather than transient cytotoxicity [1]. The authors attributed this striking differential to the inability of hepatoma cells to efficiently convert LA to GLA via Δ6-desaturase, effectively making GLA an essential downstream effector that LA cannot functionally replace in this context [1].

Cancer cell biology Anti-proliferative fatty acids Hepatoma growth suppression

FADS1 Genotype-Dependent DGLA Elevation: GLA-Containing Borage Oil Increases DGLA by 57–141% While Soybean Oil (LA-Only) Fails to Alter Any n-6 LC-PUFA

A randomized, double-blind, crossover clinical trial (n = 64 healthy adults) prospectively compared the metabolic effects of borage oil (BO; 37% LA, 23% GLA) versus soybean oil (SO; 50% LA, 0% GLA) over 4-week intervention periods [1]. SO supplementation failed to alter circulating concentrations of any n-6 long-chain PUFA. In contrast, BO elevated serum DGLA in an rs174537 FADS1 genotype-dependent manner: DGLA increased by 57% (95% CI: 0.38, 0.79) in GG homozygotes but by 141% (95% CI: 1.03, 2.85) in TT homozygotes [1]. Arachidonic acid (AA) baseline concentrations also varied substantially by genotype and increased only modestly with BO supplementation, demonstrating that GLA-derived DGLA elevation can be achieved without proportionally driving pro-inflammatory AA accumulation — a metabolic outcome unattainable with LA-only oils [1].

FADS1 pharmacogenomics Personalized fatty acid metabolism DGLA/AA ratio modulation

Unique Phospholipid Class Incorporation: Only GLA and Its Metabolite DGLA Integrate into Phosphatidylethanolamine, Phosphatidylserine, and Phosphatidylinositol

In a comparative study of fatty acid incorporation and metabolism using primary rat hepatocytes and Hep G2 cells, GLA, LA, α-linolenic acid (LLA), and DGLA were all incorporated into phosphatidylcholine (PC) [1]. However, only GLA and its direct metabolite DGLA were additionally incorporated into phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylinositol (PI) [1]. LA, LLA, and even exogenously supplied DGLA did not exhibit this broader phospholipid class distribution. The study further demonstrated that GLA was efficiently converted to DGLA in both cell types and was singularly effective at raising the DGLA/AA ratio, while simultaneously and completely inhibiting the formation of C20:4(n-3) from LLA — revealing a competitive metabolic interaction not observed with LA or LLA alone [1].

Membrane lipidomics Phospholipid incorporation specificity Cellular fatty acid trafficking

Differential Antitumor Potency on Human Colorectal Cancer Cells: GLA (IC₅₀ 255 μM) vs. ALA (IC₅₀ 230 μM) with Distinct Mechanistic Signatures

A comparative in vitro study evaluated pure GLA and α-linolenic acid (ALA) against the HT-29 human colorectal cancer cell line using MTT viability assays. At 72 hours, ALA exhibited an IC₅₀ of 230 μM and GLA an IC₅₀ of 255 μM — a quantitatively comparable but mechanistically distinct antiproliferative profile [1]. Both fatty acids induced apoptosis via caspase-3 activation at 24 hours. However, SWATH/MS quantitative proteomics revealed that ALA significantly perturbed the mitochondrial protein import pathway and the citric acid cycle, whereas GLA did not significantly affect any single annotated pathway — suggesting that GLA exerts its antitumor effect through a broader, less pathway-specific mechanism distinct from ALA's targeted mitochondrial disruption [1]. This mechanistic divergence means that although the IC₅₀ values are similar, the two C18 trienoic acids are not functionally interchangeable in cancer biology studies.

Colorectal cancer Antitumor fatty acid pharmacology C18 PUFA cytotoxicity comparison

Optimal Application Scenarios for Octadeca-6,9,12-trienoic Acid (GLA) Derived from Quantitative Differentiation Evidence


Anti-Inflammatory Eicosanoid Research: DGLA/PGE1 Pathway Studies Requiring FADS2-Independent Substrate Delivery

GLA is the only commercially available omega-6 fatty acid that reliably elevates cellular DGLA pools and downstream PGE1 synthesis without dependence on host FADS2/Δ6-desaturase activity [1]. This property makes it the substrate of choice for studies of the anti-inflammatory arm of omega-6 eicosanoid biology, particularly in cell lines, primary cells, or animal models where Δ6-desaturase expression is low, genetically impaired, or intentionally suppressed. As demonstrated in the hepatocyte incorporation study, GLA is the most effective PUFA at raising the DGLA/AA ratio — the critical determinant of whether COX-1/COX-2 oxygenation yields anti-inflammatory PGE1 or pro-inflammatory PGE2 [1]. LA cannot substitute in this application because its conversion to DGLA requires the very enzymatic step that GLA is specifically procured to bypass [2].

Cancer Cell Biology: Anti-Proliferative and Mechanistic Studies in Hepatoma and Colorectal Cancer Models

The evidence demonstrates that GLA exerts quantitatively significant and mechanistically distinct anti-proliferative effects not observed with its precursor LA [3]. In human hepatoma cells, GLA suppressed growth by 69% while LA had zero effect — a binary distinction that makes GLA uniquely suitable for dissecting Δ6-desaturase-dependent vulnerabilities in cancer metabolism [3]. In HT-29 colorectal cancer cells, GLA induces caspase-3-dependent apoptosis with an IC₅₀ of 255 μM and, unlike ALA, does so without perturbing mitochondrial protein import or TCA cycle pathways, suggesting a multi-target mechanism that may be less susceptible to single-pathway resistance [4]. Researchers investigating fatty acid-based cancer interventions should procure GLA specifically when the experimental hypothesis involves Δ6-desaturase bypass or when LA/ALA are required as comparator arms.

Precision Nutrition and Pharmacogenomics: FADS1 Genotype-Stratified Intervention Studies

The randomized crossover trial demonstrating that GLA-containing borage oil elevates DGLA by 57% in GG individuals versus 141% in TT individuals (rs174537 FADS1 SNP) — while LA-only soybean oil produces no DGLA change in any genotype group — establishes GLA as the essential tool compound for FADS genotype-stratified research [5]. For studies in personalized nutrition, nutrigenomics, or inflammatory disease populations where FADS variation is a known modifier of PUFA metabolism, GLA procured as a defined chemical entity (rather than as a variable-composition botanical oil) ensures reproducible substrate delivery independent of the LA→GLA conversion bottleneck. This scenario is particularly relevant for clinical trial design where responder/non-responder stratification by FADS genotype is required to avoid the heterogeneity that has confounded historical GLA trials [5].

Membrane Lipidomics and Phospholipid Signaling: Studies of Non-PC Phospholipid Compartmentalization

The evidence that GLA and its metabolite DGLA uniquely incorporate into phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylinositol (PI) — while LA and ALA are restricted to phosphatidylcholine (PC) — positions GLA as the preferred omega-6 fatty acid probe for membrane microdomain and phospholipid signaling research [1]. PE is a key determinant of membrane curvature and autophagy; PS is critical for apoptotic cell recognition and coagulation; and PI serves as the precursor for phosphoinositide second messengers (PIP₂, PIP₃, IP₃). By populating these functionally specialized phospholipid pools, GLA enables experimental paradigms — such as tracing fatty acid-dependent modulation of PI3K/Akt signaling or PS-mediated apoptotic clearance — that cannot be executed with LA or ALA [1]. Pure GLA (CAS 506-26-3) rather than mixed botanical oils is required to isolate the specific contribution of the GLA acyl chain to these membrane-dependent processes.

Quote Request

Request a Quote for Octadeca-6,9,12-trienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.